molecular formula C5H12ClNOS B2593601 Ethyl 2-(methylthio)acetimidate hydrochloride CAS No. 40546-40-5

Ethyl 2-(methylthio)acetimidate hydrochloride

Cat. No. B2593601
CAS RN: 40546-40-5
M. Wt: 169.67
InChI Key: DPOWPDNCEMUMPY-UHFFFAOYSA-N
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Description

Ethyl acetimidate hydrochloride is an organic compound with the linear formula CH3C(=NH)OC2H5·HCl . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use . It has been used in the preparation of amidinated carbonic anhydrase via chemical modification of human erythrocyte carbonic anhydrase . It was also used in the synthesis of methyl 2-methyl-2-thiazoline-4-carboxylate hydrochloride .


Synthesis Analysis

The synthesis of Ethyl acetimidate hydrochloride involves the reaction with hydrogen chloride and sulfuric acid at temperatures between -10 and 35 degrees Celsius for 8 hours . The process involves three steps and the yield is approximately 97% .


Molecular Structure Analysis

The molecular formula of Ethyl acetimidate hydrochloride is C4H9NO·HCl . It has a molecular weight of 123.58 g/mol . The SMILES string representation is Cl.CCOC©=N .


Chemical Reactions Analysis

Ethyl acetimidate hydrochloride has been used in the preparation of amidinated carbonic anhydrase via chemical modification of human erythrocyte carbonic anhydrase . It was also used in the synthesis of methyl 2-methyl-2-thiazoline-4-carboxylate hydrochloride .


Physical And Chemical Properties Analysis

Ethyl acetimidate hydrochloride is a white crystalline powder . It has a melting point of 112-114 °C . It is soluble in water at a concentration of 50 mg/mL, forming a clear, colorless solution .

Scientific Research Applications

Amidination of Cell Membranes

A novel imidoester, isethionyl acetimidate, closely related to ethyl acetimidate, was synthesized for the specific purpose of amidinating the outer and inner surfaces of the human erythrocyte membrane without penetrating the membrane. This specificity for amino groups allows for the conversion of amines to radioactive amidines, enabling double labeling of erythrocyte membranes for detailed biochemical analysis. The study found significant differences in the distribution of reactive amino groups across the membrane, providing insights into membrane protein and lipid organization (Whiteley & Berg, 1974).

Chemical Synthesis and Reactions

In the realm of chemical synthesis, ethyl acetimidate hydrochloride has been a precursor in various reactions. For instance, it has been used in the synthesis of 4,5-dihydro-3-methyl-1-(2,4-dichlorophenyl)-1,2,4-triazol-5-(1H)-one through a series of reactions involving triethylamine and phosgene, showcasing a high yield and purity of the synthesized product. This highlights the compound's utility in creating complex chemical structures (Hong-jun, 2010).

Enhancement of Biochemical Processes

Ethyl acetimidate hydrochloride has also been used to modify specific amino groups in enzymes, such as horse liver alcohol dehydrogenase, enhancing enzymatic activity. This modification approach allows for the selective targeting of active site residues, providing a method to study enzyme structure and function through differential labeling techniques (Dworschack, Tarr, & Plapp, 1975).

Synthesis of Ethyl Acetohydroximate and Derivatives

An efficient synthesis method for ethyl acetohydroximate and its derivatives was developed from ethyl acetimidate hydrochloride, demonstrating the compound's versatility in synthesizing a variety of chemical entities. This method simplifies the production of these compounds, which are valuable in further chemical transformations and studies (Hyodo, Miki, & Yauchi, 2022).

Environmental and Bioanalytical Applications

Although not directly related to "Ethyl 2-(methylthio)acetimidate hydrochloride," studies on related compounds and methodologies indicate the broader implications of such chemicals in environmental analysis and bioanalytical techniques. For example, methods for detecting and analyzing pesticide levels in environmental samples or biological materials often involve similar chemical principles and techniques (Kolpin, Nations, Goolsby, & Thurman, 1996).

Safety And Hazards

Ethyl acetimidate hydrochloride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water for several minutes if it gets in the eyes .

properties

IUPAC Name

ethyl 2-methylsulfanylethanimidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NOS.ClH/c1-3-7-5(6)4-8-2;/h6H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOWPDNCEMUMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CSC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(methylthio)acetimidate hydrochloride

CAS RN

40546-40-5
Record name ethyl 2-(methylsulfanyl)ethanimidate hydrochloride
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